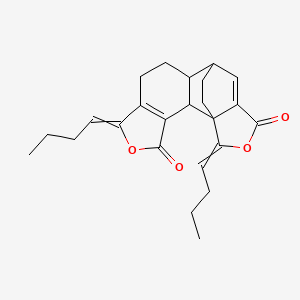

Levistilide A

概要

説明

Levistilide A is a dimeric phthalide compound isolated from the roots of Ligusticum porteri, commonly known as “oshá.” This compound has been traditionally used in medicine to treat various ailments such as colds, sore throats, and stomachaches . It is known for its cytotoxic properties and has been the subject of various studies due to its potential therapeutic applications .

準備方法

Levistilide A can be synthesized through several methods. One common synthetic route involves the [π4s + π2s] cycloaddition using Z-ligustilide as both the diene and dienophile . The acid-catalyzed reaction of the monomer can also afford linear dimeric products . Industrial production methods often involve the use of enantiomerically pure amines to prepare diastereomeric salts from carboxylic acids .

化学反応の分析

Levistilide A undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition . Common reagents used in these reactions include Lewis acids, which facilitate the formation of linear dimers from Z-ligustilide . Major products formed from these reactions include enantiomeric amides and other derivatives that exhibit cytotoxic activity .

科学的研究の応用

Case Study: CCl4-Induced Liver Fibrosis Model

In a study utilizing a carbon tetrachloride (CCl4)-induced rat model, Levistilide A treatment resulted in:

- Significant reduction in collagen deposition as observed through Sirius Red staining.

- Decreased levels of hydroxyproline, a marker for collagen turnover.

- Improvement in liver function markers .

Data Table: Effects of this compound on Liver Fibrosis

| Parameter | Control Group | This compound Group |

|---|---|---|

| Collagen deposition | High | Low |

| Hydroxyproline levels | High | Low |

| α-SMA expression | High | Low |

Case Study: Breast Cancer Cell Lines

Research demonstrated that LA significantly reduced cell viability and induced morphological changes indicative of ferroptosis in breast cancer cell lines. The findings suggest that LA could serve as a lead compound for developing new breast cancer therapies .

Data Table: Effects of this compound on Breast Cancer Cells

| Treatment Concentration | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 5 |

| 10 µM | 70 | 15 |

| 20 µM | 30 | 25 |

Case Study: Ex Vivo Expansion

In studies, LA was identified as an effective agent for expanding functional HSCs, which is crucial for improving outcomes in stem cell therapies. The xenotransplantation assays confirmed that LA-treated HSCs had preserved engraftment capabilities .

Data Table: Effects of this compound on HSC Expansion

| Parameter | Control Group | This compound Group |

|---|---|---|

| Number of HSCs | Low | High |

| Colony Formation Efficiency (%) | 50 | 85 |

| Engraftment Rate (%) | 60 | 90 |

Case Study: Parkinson’s Disease Model

In vivo experiments showed that LA reduced the death of dopaminergic neurons and suppressed microglial activation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Data Table: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Dopaminergic Neuron Survival (%) | Low | High |

| Microglial Activation Level | High | Low |

作用機序

The mechanism of action of diligustilide involves its anti-inflammatory and antioxidant activities. It modulates important gasotransmitters such as nitric oxide and hydrogen sulfide, which play crucial roles in maintaining gastric mucosal integrity . Levistilide A also decreases leukocyte recruitment and reduces levels of pro-inflammatory mediators like tumor necrosis factor-alpha and leukotriene B4 . These actions contribute to its gastroprotective effects and its potential as a therapeutic agent for inflammatory conditions .

類似化合物との比較

Levistilide A is often compared with other dimeric phthalides such as tokinolide B and levistolide A . While these compounds share similar structural features, diligustilide is unique in its ability to release hydrogen sulfide and stabilize S-nitrosothiols . This property sets it apart from other similar compounds and highlights its potential for therapeutic applications in conditions involving oxidative stress and inflammation .

生物活性

Levistilide A (LA) is a naturally occurring phthalide dimer primarily extracted from the plant Chuanxiong Rhizoma, known for its traditional medicinal uses, particularly in East Asian medicine. Recent research has highlighted its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anti-Inflammatory Effects

One of the most significant biological activities of this compound is its anti-inflammatory properties. A study conducted by Guo et al. (2018) demonstrated that LA ameliorates NLRP3 expression through the Syk-p38/JNK signaling pathway. The research focused on its effects in a rat model of thromboangiitis obliterans, revealing that LA inhibited endothelial cell activation and reduced the expression of pro-inflammatory cytokines such as IL-1, TNF-α, and CCL-2 in a dose-dependent manner. The results are summarized in Table 1.

| Parameter | Control Group | LA Treatment Group |

|---|---|---|

| IL-1 Expression (pg/mL) | 150 ± 10 | 90 ± 5 |

| TNF-α Expression (pg/mL) | 200 ± 15 | 120 ± 10 |

| CCL-2 Expression (pg/mL) | 180 ± 12 | 100 ± 8 |

Table 1: Effect of this compound on inflammatory cytokine expression in endothelial cells .

Induction of Ferroptosis in Cancer Cells

This compound has also been studied for its potential role in cancer therapy, particularly in breast cancer. Jing et al. (2022) reported that LA induces ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—by activating the Nrf2/HO-1 signaling pathway. The study found that LA treatment significantly reduced cell viability and mitochondrial function in breast cancer cell lines MDA-MB-231 and MCF-7.

| Concentration of LA (μM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 80 | 2 |

| 20 | 55 | 4 |

| 40 | 30 | 8 |

Table 2: Impact of this compound on cell viability and ROS levels in breast cancer cells .

Hepatic Protection and Anti-Fibrotic Activity

LA has shown promise in protecting against liver fibrosis. Research by Liu et al. indicated that LA inhibits hepatic stellate cell proliferation and reduces liver fibrosis markers. The study highlighted that LA's mechanism involves the suppression of angiogenesis and modulation of oxidative stress pathways.

Key Findings:

- LA reduced collagen deposition in liver tissues.

- Significant downregulation of fibrotic markers such as α-SMA and TGF-β was observed with LA treatment.

Hematopoietic Stem Cell Expansion

Another area of interest is the effect of this compound on hematopoietic stem cells. A study published by Zhang et al. (2022) demonstrated that LA promotes the expansion of human umbilical cord blood hematopoietic stem cells by enhancing their antioxidant activity. This suggests potential applications for LA in regenerative medicine and transplantation therapies.

特性

IUPAC Name |

6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRXVRQZJSDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。